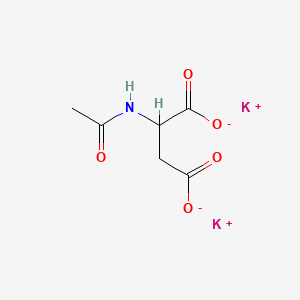
Dipotassium N-acetyl-DL-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium N-acetyl-DL-aspartate is a synthetic compound with the CAS number 3397-52-2 . It has a molecular formula of C6H10KNO5 and a molecular weight of 215.25 .
Synthesis Analysis
N-acetylaspartate (NAA), a closely related compound, is synthesized from aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase . It is then cleaved by aspartoacylase yielding aspartate and acetate . Acetyl-CoA synthetase can then use acetate to generate acetyl-CoA .Molecular Structure Analysis
The molecular structure of this compound consists of an aspartate molecule that has been acetylated and then bound to two potassium ions .Safety and Hazards
The safety data sheet for Dipotassium N-acetyl-DL-aspartate suggests avoiding dust formation and contact with skin and eyes . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary . If the substance comes into contact with the skin, it should be washed off with soap and plenty of water .
Zukünftige Richtungen
The future directions for research on Dipotassium N-acetyl-DL-aspartate and related compounds like NAA could involve further investigation into their roles in lipid synthesis, histone acetylation, and other metabolic processes . Additionally, their potential roles in neurodegenerative disorders and tumor growth could be valuable targets for future therapies .
Eigenschaften
CAS-Nummer |
3397-52-2 |
|---|---|
Molekularformel |
C6H9KNO5 |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
dipotassium;2-acetamidobutanedioate |
InChI |
InChI=1S/C6H9NO5.K/c1-3(8)7-4(6(11)12)2-5(9)10;/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
IOUPLZQKMBGLIA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
CC(=O)NC(CC(=O)O)C(=O)O.[K] |
| 3397-52-2 | |
Sequenz |
D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




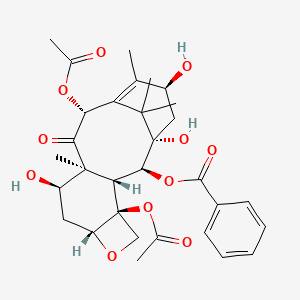


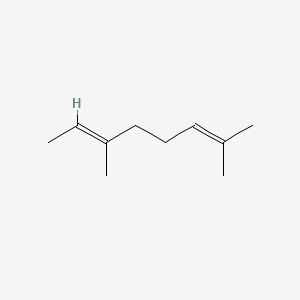

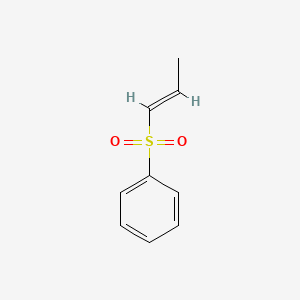


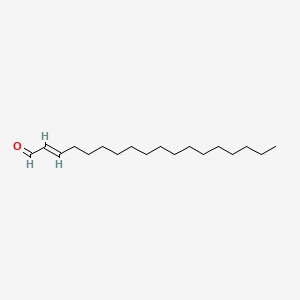
![Cyclopentanone, 2,5-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B1637922.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)

